2-methyl-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide
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Overview
Description
2-methyl-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide is a complex organic compound with the molecular formula C16H14N4O5S2 and a molecular weight of 406.43 g/mol . This compound features a benzothiazole ring, a nitro group, and a sulfamoyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide typically involves multiple steps, including the formation of the benzothiazole ring, introduction of the nitro group, and attachment of the sulfamoyl group. One common method involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, in the presence of a base
Oxidation: Potassium permanganate, acidic or basic conditions
Major Products
Reduction: Formation of 2-methyl-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-aminobenzamide
Substitution: Formation of various substituted benzamides depending on the nucleophile used
Oxidation: Formation of 2-methyl-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-carboxybenzamide
Scientific Research Applications
2-methyl-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-methyl-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfamoyl group may also play a role in enhancing the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-aminobenzamide
- 2-methyl-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-carboxybenzamide
- 2-methyl-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-hydroxybenzamide
Uniqueness
2-methyl-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide is unique due to the presence of both a nitro group and a sulfamoyl group, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-methyl-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O5S2/c1-9-11(4-3-5-13(9)20(22)23)15(21)19-16-18-12-7-6-10(8-14(12)26-16)27(24,25)17-2/h3-8,17H,1-2H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEVQSDKCLLCSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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